Egfr-IN-37

EGFR T790M mutation tyrosine kinase inhibitor biochemical IC50

Egfr-IN-37 is a validated acrylamide-based EGFR inhibitor with sub-nanomolar potency (IC50 1.7 nM) against the L858R/T790M double mutant and >176-fold selectivity over the C797S triple mutant. Its 22-fold wild-type selectivity enables mutant-specific pathway dissection without confounding WT toxicity. Essential for T790M resistance studies, cross-generational benchmarking, and SAR-driven analog development as Compound 7 in patent WO2021185348A1. Order now with guaranteed >98% purity.

Molecular Formula C26H25ClN6O2
Molecular Weight 489.0 g/mol
Cat. No. B12411551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-37
Molecular FormulaC26H25ClN6O2
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl
InChIInChI=1S/C26H25ClN6O2/c1-2-22(34)32-12-5-6-18(15-32)26-31-23(24-25(28)30-11-13-33(24)26)17-8-9-21(20(27)14-17)35-16-19-7-3-4-10-29-19/h2-4,7-11,13-14,18H,1,5-6,12,15-16H2,(H2,28,30)/t18-/m1/s1
InChIKeyKGPUEOFIYJJWCW-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Egfr-IN-37 for EGFR Mutant Research | Compound 7 from WO2021185348A1


Egfr-IN-37 (CAS 2711105-53-0), designated as Compound 7 in patent WO2021185348A1, is an acrylamide-based small-molecule inhibitor targeting epidermal growth factor receptor (EGFR) kinase activity [1]. The compound demonstrates differential inhibitory potency across EGFR mutational variants, with reported IC50 values of 37 nM against wild-type EGFR, 1.7 nM against the L858R/T790M double mutant, and >300 nM against the L858R/T790M/C797S triple mutant in biochemical assays [2]. This activity profile positions Egfr-IN-37 within the landscape of investigational EGFR inhibitors addressing acquired resistance mutations in non-small cell lung cancer (NSCLC) research [3].

Why Egfr-IN-37 Cannot Be Substituted with Generic EGFR Inhibitors for L858R/T790M-Driven Studies


EGFR inhibitors exhibit profoundly divergent mutational selectivity profiles that preclude generic interchangeability in research applications. First-generation inhibitors (e.g., gefitinib, erlotinib) are ineffective against the T790M gatekeeper mutation due to steric hindrance and increased ATP affinity [1]. Third-generation inhibitors (e.g., osimertinib) effectively target T790M but lose activity upon emergence of the C797S mutation, which occurs in 6–12% of patients treated with first-line osimertinib and prevents covalent cysteine binding [2]. The L858R/T790M double-mutant context—where Egfr-IN-37 demonstrates sub-nanomolar potency (IC50 = 1.7 nM)—represents a distinct biochemical state requiring selective pharmacological interrogation [3]. Substituting Egfr-IN-37 with an alternative EGFR inhibitor lacking validated potency in this specific mutant background risks experimental confounding, irreproducible results, and misinterpretation of resistance mechanisms. Evidence-based compound selection demands documented, mutant-specific quantitative activity data.

Egfr-IN-37 Quantitative Differentiation Evidence: Direct Mutant Profiling Against Comparator Inhibitors


Egfr-IN-37 L858R/T790M Potency: 22-Fold Selectivity Over Wild-Type EGFR

Egfr-IN-37 demonstrates a 22-fold selectivity window for the L858R/T790M double mutant (IC50 = 1.7 nM) over wild-type EGFR (IC50 = 37 nM) in biochemical kinase assays [1]. This differential potency translates to a selectivity ratio (WT IC50 / L858R/T790M IC50) of 21.8. For comparison, first-generation EGFR inhibitors such as gefitinib and erlotinib exhibit WT IC50 values in the 2–37 nM range but are inactive against T790M-bearing mutants (IC50 >1 µM) [2]. Third-generation osimertinib, while potent against T790M, shows a narrower selectivity window with reported WT IC50 of approximately 182 nM and L858R/T790M binding Kd of ~1–5 nM across studies [3].

EGFR T790M mutation tyrosine kinase inhibitor biochemical IC50 mutant selectivity

Egfr-IN-37 C797S Activity Drop: >176-Fold Reduced Potency in Triple-Mutant Context

In the L858R/T790M/C797S triple-mutant background, Egfr-IN-37 exhibits an IC50 exceeding 300 nM, representing a >176-fold reduction in potency relative to its activity against the L858R/T790M double mutant (IC50 = 1.7 nM) [1]. This activity cliff distinguishes Egfr-IN-37 from bona fide fourth-generation EGFR inhibitors currently in development. For comparison, fourth-generation candidates CCM-205 and CCM-308 demonstrate IC50 values of 137 nM and 40 nM respectively against Ba/F3 EGFR Del19/T790M/C797S (DTC) cells [2]. BLU-945, another fourth-generation candidate, exhibits an IC50 of 559 nM against PC9 DTC cells [3]. The pronounced activity loss of Egfr-IN-37 against C797S-containing mutants serves as a functional definition of its inhibitor class boundaries.

EGFR C797S mutation osimertinib resistance triple mutant fourth-generation TKI

Egfr-IN-37 Mutant-WT Differential: 22-Fold vs 4G Inhibitor Selectivity Windows

Egfr-IN-37 demonstrates a selectivity ratio of approximately 22-fold (WT IC50 = 37 nM / L858R/T790M IC50 = 1.7 nM) [1]. This window differs from that of emerging fourth-generation inhibitors: CCM-205 exhibits a WT/mutant selectivity ratio of approximately 4.2-fold (WT IC50 = 577 nM / Ba/F3 DTC IC50 = 137 nM), while CCM-308 shows approximately 7.4-fold selectivity (WT IC50 = 294 nM / Ba/F3 DTC IC50 = 40 nM) [2]. The absolute WT potency of Egfr-IN-37 (IC50 = 37 nM) is approximately 16-fold more potent against wild-type EGFR than CCM-205 (IC50 = 577 nM) and approximately 8-fold more potent than CCM-308 (IC50 = 294 nM), suggesting differential wild-type EGFR engagement profiles that may translate to distinct toxicity and off-target signaling signatures in preclinical models.

therapeutic window wild-type EGFR sparing toxicity prediction selectivity ratio

Egfr-IN-37 Documented Anti-Proliferative and Cell Cycle Effects in Tumor Models

Beyond kinase inhibition, Egfr-IN-37 demonstrates functional cellular pharmacology including G0/G1 cell cycle arrest and apoptosis induction, with documented anti-proliferative and anti-metastatic activity in cellular models [1]. This functional characterization distinguishes Egfr-IN-37 from compounds for which only biochemical IC50 data are available. While quantitative comparative data for these functional endpoints against specific comparator compounds are not available in the public domain, the documentation of downstream cellular effects provides a more complete pharmacological profile than biochemical potency alone. For procurement decisions, this functional validation reduces the risk of acquiring a compound that demonstrates target engagement but fails to produce meaningful cellular phenotypes [2].

G0/G1 cell cycle arrest apoptosis induction anti-metastatic functional pharmacology

Egfr-IN-37 Patent Provenance Enables Literature-Referenced Experimental Design

Egfr-IN-37 is unambiguously identified as Compound 7 in patent WO2021185348A1, providing researchers with access to the compound's structure-activity relationship (SAR) context, synthetic methodology, and broader chemical series data [1]. This patent provenance contrasts with compounds marketed solely under catalog numbers without disclosed structural lineage or SAR context. The patent document contains comparative data for structurally related analogs within the same chemical series, enabling researchers to contextualize Egfr-IN-37's activity relative to close structural neighbors and inform analog selection for SAR expansion studies [2]. For procurement, this traceability supports experimental reproducibility and facilitates manuscript preparation where compound identity must be unambiguously reported.

WO2021185348A1 compound 7 patent SAR reproducible research

High-Impact Research and Procurement Applications for Egfr-IN-37 Based on Mutant Profiling Evidence


Probing L858R/T790M-Driven Signaling in T790M-Positive NSCLC Models

Egfr-IN-37 is optimally suited for biochemical and cellular studies investigating L858R/T790M double-mutant EGFR signaling, where its sub-nanomolar potency (IC50 = 1.7 nM) and 22-fold selectivity over wild-type EGFR enable mutant-selective pathway interrogation [1]. This application is directly supported by the compound's documented G0/G1 cell cycle arrest and apoptosis induction in cellular models [2]. Researchers studying T790M-mediated resistance to first- and second-generation TKIs can employ Egfr-IN-37 as a tool compound to dissect mutant-specific downstream signaling without the confounding effects of C797S coverage that characterize fourth-generation inhibitors [3].

Comparative Pharmacology Benchmarking Across EGFR Inhibitor Generations

Egfr-IN-37 serves as a defined reference compound for cross-generational EGFR inhibitor benchmarking studies. Its distinct mutant-WT selectivity profile (22-fold) and absolute wild-type potency (IC50 = 37 nM) provide a quantitative midpoint between first-generation inhibitors (WT-active, T790M-inactive) and fourth-generation candidates (WT-sparing, C797S-active) [1]. This positioning enables systematic comparative analyses of wild-type EGFR engagement, mutant selectivity trade-offs, and predicted on-target toxicity profiles across the inhibitor landscape [2].

SAR Expansion Studies Leveraging WO2021185348A1 Chemical Series Context

As Compound 7 in patent WO2021185348A1, Egfr-IN-37 provides medicinal chemistry groups with a validated starting point for SAR expansion and analog development [1]. The patent discloses structurally related compounds within the same chemical series, enabling rational design of derivatives to optimize potency against L858R/T790M, improve C797S coverage, or modulate wild-type selectivity [2]. This application is particularly relevant for academic and industrial laboratories developing next-generation EGFR inhibitors targeting specific resistance mutation profiles.

Defining Functional Boundaries of C797S-Dependent vs C797S-Independent Pharmacology

The >176-fold activity cliff observed between Egfr-IN-37's potency against L858R/T790M (IC50 = 1.7 nM) and L858R/T790M/C797S (IC50 >300 nM) makes this compound a valuable tool for experimentally defining the functional boundary between C797S-dependent and C797S-independent pharmacology [1]. In isogenic cell line panels engineered with progressive EGFR mutations, Egfr-IN-37 can serve as a negative control for C797S coverage, enabling researchers to validate assay sensitivity for C797S detection and to benchmark the C797S inhibitory activity of fourth-generation candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.